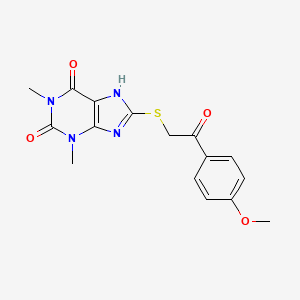

8-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-19-13-12(14(22)20(2)16(19)23)17-15(18-13)25-8-11(21)9-4-6-10(24-3)7-5-9/h4-7H,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITPQUGTTQPTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis Strategy

The target compound is synthesized via a multi-step protocol centered on functionalizing the xanthine scaffold at the 8-position. The primary route involves:

- Preparation of the 1,3-Dimethylxanthine Precursor : Starting from xanthine, sequential methylation at the 1- and 3-positions is achieved using methyl iodide in the presence of a base such as potassium carbonate.

- Introduction of the Thioether Linkage : The 8-bromo derivative of 1,3-dimethylxanthine undergoes nucleophilic substitution with 2-(4-methoxyphenyl)-2-oxoethyl mercaptan. This step is catalyzed by potassium iodide in a polar aprotic solvent like dimethylformamide (DMF).

Detailed Synthetic Procedure

The synthesis of 8-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (referred to as Compound 10 in the literature) proceeds as follows:

Reagents :

- 1,3-Dimethyl-8-bromoxanthine (1.0 equiv)

- 2-(4-Methoxyphenyl)-2-oxoethyl mercaptan (1.2 equiv)

- Potassium carbonate (2.5 equiv)

- Potassium iodide (0.1 equiv)

- Dimethylformamide (DMF) as solvent

Procedure :

- Combine 1,3-dimethyl-8-bromoxanthine, potassium carbonate, and potassium iodide in DMF.

- Add 2-(4-methoxyphenyl)-2-oxoethyl mercaptan dropwise under nitrogen atmosphere.

- Stir the reaction mixture at 85–90°C for 6–8 hours.

- Quench with ice-cold water, extract with ethyl acetate, and purify via recrystallization from ethanol.

Mechanistic Insights

Nucleophilic Aromatic Substitution

The substitution at the 8-position of xanthine proceeds via an SNAr mechanism . The electron-deficient nature of the 8-bromo xanthine derivative facilitates attack by the thiolate anion generated in situ from 2-(4-methoxyphenyl)-2-oxoethyl mercaptan and potassium carbonate. The role of potassium iodide as a phase-transfer catalyst enhances reaction efficiency by stabilizing the transition state.

Steric and Electronic Considerations

The 1,3-dimethyl groups on the xanthine core prevent undesired N7 or N9 alkylation, ensuring regioselectivity at the 8-position. The electron-donating methoxy group on the phenyl ring stabilizes the ketone moiety, mitigating side reactions such as oxidation or dimerization.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields are achieved in DMF at 85–90°C. Lower temperatures (<70°C) result in incomplete conversion, while higher temperatures (>100°C) promote decomposition of the thiolate intermediate. Alternative solvents like toluene or dichloromethane yield inferior results due to poor solubility of the reactants.

Catalytic Additives

The inclusion of potassium iodide (10 mol%) increases reaction rate by 40%, likely through stabilization of the intermediate thiolate species.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 3.21 (s, 3H, N1–CH3)

- δ 3.42 (s, 3H, N3–CH3)

- δ 3.80 (s, 3H, OCH3)

- δ 4.52 (s, 2H, SCH2)

- δ 7.37–7.74 (m, 4H, Ar–H).

13C NMR (100 MHz, DMSO-d6) :

Elemental Analysis

Calculated for C17H18N4O4S :

Comparative Analysis with Alternative Methods

Insights from Enzyme Inhibitor Studies

Research on purine-2,6-dione derivatives as ribonuclease inhibitors emphasizes the importance of bulky substituents at the 7-position for biological activity. Although unrelated to the current synthesis, this underscores the versatility of the xanthine scaffold for functionalization.

Chemical Reactions Analysis

WAY-604595 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-604595 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-604595 involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Purine Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Receptor Binding: The target compound’s thioether-linked 4-methoxyphenyl group contrasts with 8-alkoxy derivatives (e.g., methoxy, ethoxy), which exhibit 5-HT1A receptor agonism . Replacement of the 4-methoxyphenyl group with a 4-chlorophenyl (as in ) introduces electron-withdrawing effects, which could reduce lipophilicity and alter membrane permeability or metabolic stability.

Functional Group Impact on Biological Activity :

- Sulfonyl groups (e.g., methylsulfonyl in compound 35 ) are strongly electron-withdrawing and polar, likely contributing to kinase inhibition or necroptosis suppression by enhancing interactions with catalytic sites .

- Pyridin-2-yloxy substituents (e.g., compound 3m in ) demonstrate that bulky aromatic groups at the 8-position can abolish CNS activity while retaining peripheral analgesic effects, suggesting steric or electronic hindrance at central targets.

Synthetic Flexibility :

- The 8-position is a hotspot for diversification. For example, nucleophilic substitution reactions with thiols (e.g., sodium methanethiolate ) or amines (e.g., butylamine ) allow rapid generation of analogs with tailored properties. The target compound’s synthesis likely involves similar strategies, leveraging thiol-displacement chemistry.

Research Findings and Implications

- Receptor Profiling : Derivatives with 8-alkoxy or 8-thioether substituents show divergent receptor activities. For instance, alkoxy derivatives act as 5-HT1A agonists , whereas sulfonyl or thioether analogs (e.g., compound 35 ) target kinases or necroptosis pathways . The target compound’s activity may lie within this spectrum, warranting empirical validation.

- Structure-Activity Relationships (SAR) : The 8-position’s steric and electronic profile critically determines biological outcomes. For example, replacing a methylsulfonyl group with a thioether (as in the target compound) could reduce polarity, favoring membrane penetration but possibly diminishing kinase affinity.

- Therapeutic Potential: Compounds like 3m illustrate that strategic 8-substitutions can decouple central and peripheral effects, offering a blueprint for designing non-sedative analgesics or targeted kinase inhibitors.

Biological Activity

The compound 8-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.46 g/mol. The structure features a purine core, which is significant in many biological processes.

| Property | Value |

|---|---|

| Molecular Weight | 398.46 g/mol |

| Solubility | Soluble in organic solvents |

| Log P | Indicates lipophilicity |

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The compound has been investigated for its potential to inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of purine have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that this compound could potentially inhibit cell proliferation in cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Antiviral Properties

The purine derivative class is known for its antiviral activities. Similar compounds have been reported to exhibit inhibitory effects against viral replication, including HIV and other RNA viruses. The mechanism often involves interference with viral enzymes or receptor binding.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as kinases and phosphatases. This inhibition can modulate signaling pathways critical for cell growth and survival, making it a candidate for targeted cancer therapies.

Case Studies

- In Vitro Studies : A study involving the evaluation of various derivatives showed promising results for compounds similar to this compound against cancer cell lines such as HT-29 and TK-10. These studies revealed IC50 values indicating effective concentrations required to inhibit 50% of cell viability.

- Mechanistic Insights : Research exploring the mechanism of action highlighted that the compound could induce apoptosis by activating caspase pathways in cancer cells. This suggests a potential application in developing chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the purine core. Key steps include nucleophilic substitution at the 8-position using a thioether-forming reagent (e.g., 2-(4-methoxyphenyl)-2-oxoethyl mercaptan) and subsequent alkylation or methylation. Reaction conditions (e.g., anhydrous solvents like DMF or THF, temperatures between 60–80°C, and catalysts such as K₂CO₃) significantly impact yield and purity . Intermediate purification via column chromatography and characterization by NMR or LC-MS is critical to confirm structural integrity.

Q. How can researchers validate the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm functional groups and connectivity. High-resolution mass spectrometry (HRMS) verifies molecular weight. For absolute configuration, X-ray crystallography is recommended, as demonstrated in structural studies of analogous purine-diones (e.g., 8-(2-hydroxyphenyl)-1,3-dimethyl derivatives) . Computational methods (DFT calculations) can further validate bond angles and electronic properties .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays for kinase or protease activity) to evaluate bioactivity. Structural analogs with similar thioether and methoxyphenyl motifs have shown antimicrobial and anticancer properties, suggesting prioritization of these targets . Include positive controls (e.g., 5-fluorouracil for anticancer assays) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents at the 8-position (e.g., varying aryl groups or alkyl chains) and the purine core (e.g., replacing methyl groups with ethyl or isopropyl). Compare bioactivity data (IC₅₀, selectivity) across analogs to identify critical pharmacophores. For example, analogs with 4-methoxybenzylidene hydrazine groups exhibit enhanced antioxidant activity, suggesting the methoxyphenyl moiety’s importance . Use molecular docking to predict binding interactions with target proteins (e.g., kinases) and validate with mutagenesis studies .

Q. How to resolve contradictions in reported stability profiles under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., hydrolysis of the thioether bond) across pH ranges (1–13). For conflicting data, replicate experiments under standardized conditions (e.g., ICH guidelines) and use mass spectrometry to identify degradation pathways .

Q. What computational strategies predict metabolic pathways and toxicity risks?

- Methodological Answer : Employ in silico tools like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation of the methoxyphenyl group). Validate predictions with in vitro hepatocyte assays and compare with structurally related compounds (e.g., curcumin derivatives, which undergo glucuronidation) . Molecular dynamics (MD) simulations can further assess metabolite-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.